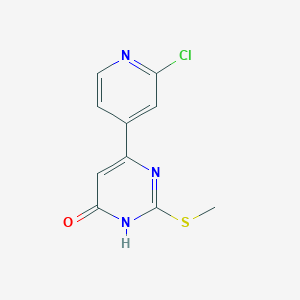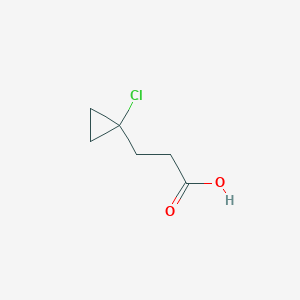
3-(1-Chlorocyclopropyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Chlorocyclopropyl)propanoic acid is an organic compound with the molecular formula C6H9ClO2 It is a derivative of propanoic acid, where a chlorine atom is attached to a cyclopropyl group, which is then connected to the propanoic acid chain
Vorbereitungsmethoden
The synthesis of 3-(1-Chlorocyclopropyl)propanoic acid can be achieved through several routes. One common method involves the reaction of cyclopropylcarbinol with thionyl chloride to form 1-chlorocyclopropane. This intermediate is then reacted with acrylonitrile in the presence of a base to yield 3-(1-chlorocyclopropyl)propionitrile. Finally, hydrolysis of the nitrile group under acidic conditions produces this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
3-(1-Chlorocyclopropyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom in the cyclopropyl group can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide or ammonia for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-(1-Chlorocyclopropyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 3-(1-Chlorocyclopropyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, the chlorine atom in the cyclopropyl group can participate in hydrogen bonding or electrostatic interactions with enzyme active sites, affecting their activity. The exact molecular targets and pathways involved vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
3-(1-Chlorocyclopropyl)propanoic acid can be compared with other similar compounds, such as:
3-Chloropropanoic acid: This compound lacks the cyclopropyl group and has different chemical and physical properties.
Cyclopropylcarboxylic acid: This compound has a cyclopropyl group directly attached to the carboxylic acid, without the chlorine atom.
3-(1-Bromocyclopropyl)propanoic acid: This compound has a bromine atom instead of chlorine, leading to different reactivity and applications.
Eigenschaften
Molekularformel |
C6H9ClO2 |
|---|---|
Molekulargewicht |
148.59 g/mol |
IUPAC-Name |
3-(1-chlorocyclopropyl)propanoic acid |
InChI |
InChI=1S/C6H9ClO2/c7-6(3-4-6)2-1-5(8)9/h1-4H2,(H,8,9) |
InChI-Schlüssel |
JYFHZKXCCWHXSA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CCC(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


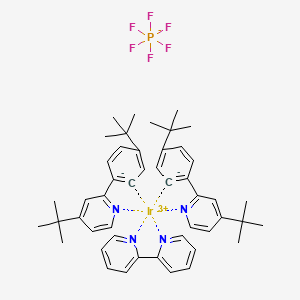

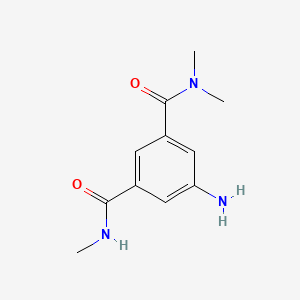

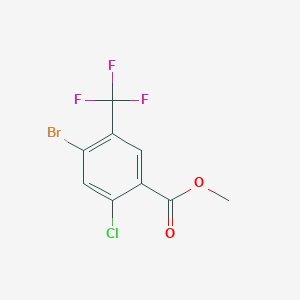
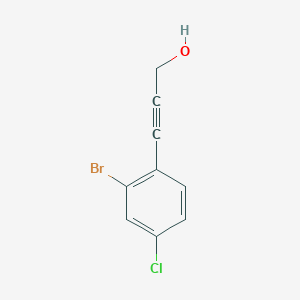

![7-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13898942.png)
![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13898952.png)

![7-Chloro-8-methoxy-1H-pyrido[4,3-D]pyrimidine-2,4-dione](/img/structure/B13898967.png)

![3-prop-1-ynyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13898984.png)
